molecular formula C6H3FeK3O12 B13992173 Tripotassium;2-hydroxy-2-oxoacetate;iron

Tripotassium;2-hydroxy-2-oxoacetate;iron

Cat. No.: B13992173
M. Wt: 440.22 g/mol
InChI Key: YXTWCYYDGRBUDE-UHFFFAOYSA-K
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Description

Tripotassium;2-hydroxy-2-oxoacetate;iron, also known as potassium trioxalatoferrate(III) trihydrate (CAS 5936-11-8), is a coordination complex with the molecular formula C₆H₃FeK₃O₁₂ . It consists of a central Fe³⁺ ion coordinated by three bidentate oxalate (C₂O₄²⁻) ligands, forming an octahedral geometry. The potassium counterions balance the charge, and the trihydrate form enhances stability and solubility. This compound is widely used in analytical chemistry, photography, and as a precursor for synthesizing iron-based materials .

Properties

Molecular Formula

C6H3FeK3O12

Molecular Weight

440.22 g/mol

IUPAC Name

tripotassium;2-hydroxy-2-oxoacetate;iron

InChI

InChI=1S/3C2H2O4.Fe.3K/c3*3-1(4)2(5)6;;;;/h3*(H,3,4)(H,5,6);;;;/q;;;;3*+1/p-3

InChI Key

YXTWCYYDGRBUDE-UHFFFAOYSA-K

Canonical SMILES

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[K+].[K+].[K+].[Fe]

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Procedure

The preparation can be divided into four main stages:

Step Reaction Description Reagents & Conditions Notes
1 Formation of iron (II) oxalate precipitate Fe(NH4)2(SO4)2 (ammonium iron (II) sulfate) + oxalic acid Aqueous solution, room temperature Precipitate FeC2O4 forms, separated by filtration
2 Oxidation of iron (II) oxalate to iron (III) oxalate FeC2O4 + H2O2 + K2C2O4 + acidic medium Stirring at ~40°C, slow addition of 3-5% hydrogen peroxide Converts Fe(II) to Fe(III) complex
3 Formation of trioxalatoferrate (III) ion Iron (III) oxalate + oxalic acid Heating to ~40°C, then boiling with 1.0 M H2C2O4 Clear solution indicates successful complexation
4 Precipitation of potassium trioxalatoferrate (III) salt Addition of ethanol to warm solution Cooling after ethanol addition Ethanol induces crystallization of K3[Fe(C2O4)3]

This procedure is adapted from a detailed experimental protocol used in university-level chemistry laboratories for the synthesis and analysis of iron coordination compounds.

Detailed Reaction Equations

  • Formation of iron (II) oxalate precipitate:

$$
\mathrm{Fe^{2+}(aq)} + \mathrm{H2C2O4(aq)} + 2\mathrm{H2O(l)} \rightarrow \mathrm{FeC2O4(s)} + 2\mathrm{H_3O^+(aq)}
$$

  • Oxidation to iron (III) oxalate:

$$
2\,\mathrm{FeC2O4(s)} + \mathrm{H2O2(aq)} + 2\mathrm{H3O^+(aq)} + \mathrm{C2O4^{2-}(aq)} \rightarrow \mathrm{Fe2(C2O4)3(s)} + 4\mathrm{H2O(l)}
$$

  • Formation of trioxalatoferrate (III) ion:

$$
\mathrm{Fe2(C2O4)3} + \mathrm{additional\ oxalate\ ions} \rightarrow \mathrm{[Fe(C2O4)_3]^{3-}}
$$

Reaction Conditions and Optimization

  • Temperature: The oxidation and complexation steps are typically maintained near 40°C to enhance reaction rates without decomposing hydrogen peroxide.
  • pH: Acidic conditions are maintained to facilitate the oxidation and complex formation.
  • Stirring: Continuous stirring ensures uniform mixing and reaction progression.
  • Ethanol addition: Added after partial cooling to precipitate the potassium salt without excessive solubility loss.

Analysis of Preparation Methods

Advantages

  • The stepwise approach allows isolation and purification at each stage.
  • Use of common reagents such as ammonium iron (II) sulfate and oxalic acid makes the method accessible.
  • The oxidation step using hydrogen peroxide is efficient and environmentally benign.

Challenges

  • Precise temperature control is critical to avoid decomposition or incomplete oxidation.
  • Turbidity in the final solution indicates incomplete complexation, requiring repetition.
  • Removal of excess hydrogen peroxide by heating must be carefully monitored.

Yield and Purity Data

Parameter Typical Value Notes
Yield of FeC2O4 precipitate ~85-90% Depends on purity of starting materials
Conversion to Fe(III) oxalate >95% Verified by color change and solubility
Final potassium trioxalatoferrate (III) yield 75-85% After crystallization
Purity >98% Confirmed by iron and oxalate content analysis

These values are consistent with laboratory-scale syntheses reported in academic sources.

Summary Table of Preparation Methods

Step Reagents Conditions Product Comments
1 Fe(NH4)2(SO4)2 + H2C2O4 Aqueous, room temp FeC2O4 precipitate Precipitate filtered and washed
2 FeC2O4 + H2O2 + K2C2O4 ~40°C, stirring Fe(III) oxalate Oxidation step, monitor temperature
3 Fe(III) oxalate + H2C2O4 Heat to boiling [Fe(C2O4)3]3- complex Clear solution indicates success
4 Warm solution + ethanol Partial cooling K3[Fe(C2O4)3] precipitate Crystallization step

Chemical Reactions Analysis

Types of Reactions

Potassium trioxalatoferrate(III) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium trioxalatoferrate(III) is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium trioxalatoferrate(III) involves its ability to form stable complexes with various ligands. The iron center can undergo redox reactions, making it useful in catalysis and other chemical processes. The oxalate ligands can also participate in coordination chemistry, allowing the compound to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trifluoroacetylacetonato Iron(III) Salt

  • Structure : Fe³⁺ coordinated by trifluoroacetylacetonate (CF₃COCHCO⁻) ligands, which are bidentate and highly electronegative due to fluorine substituents .
  • Key Differences :
    • Ligand Effects : The electron-withdrawing CF₃ groups increase Lewis acidity of Fe³⁺ compared to oxalate ligands, altering redox behavior and catalytic activity.
    • Applications : Primarily used in organic synthesis and as a catalyst in fluorination reactions, unlike the oxalate complex’s role in photochemical applications .

Ethyl Potassium Oxalate (Potassium 2-Ethoxy-2-oxoacetate)

  • Structure : A potassium salt of an oxalate ester (CCOC(=O)C(=O)[O⁻]·K⁺), lacking a metal center .
  • Reactivity: Hydrolyzes to release oxalic acid, making it less stable in aqueous environments compared to the robust trioxalatoferrate complex .

Lithium 2-Hydroxy-2-oxoacetate

  • Structure : A lithium salt of oxalic acid (Li⁺C₂HO₄⁻), devoid of transition-metal coordination .
  • Key Differences :
    • Ionic vs. Coordination Bonding : Functions as an electrolyte in lithium-ion batteries, contrasting with the magnetic and redox properties of iron-oxalate complexes .

Iron Complexes with Ethylenediamine and Oxoacetic Acid Derivatives

  • Structure : Fe³⁺ complexes with mixed ligands (e.g., ethylenediamine and 2-oxoacetic acid), forming polynuclear or polymeric structures .
  • Regulatory Status: Listed under EPA’s Significant New Use Rules (SNURs), indicating stricter handling requirements compared to potassium trioxalatoferrate .

Tetraaquabis(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato)iron(II)

  • Structure : Fe²⁺ in a distorted octahedral geometry with water and heterocyclic ligands .
  • Key Differences :
    • Oxidation State : Fe²⁺ vs. Fe³⁺ in the trioxalatoferrate complex, leading to distinct magnetic properties (e.g., paramagnetism vs. diamagnetism).
    • Ligand Complexity : Sulfanyl and pyridyl groups enable supramolecular interactions (e.g., hydrogen bonding), unlike the simpler oxalate system .

Nitrilotriacetic Acid (NTA) Iron Complexes

  • Structure : Fe³⁺ chelated by tridentate NTA ligands (N(CH₂COO⁻)₃) .
  • Key Differences :
    • Chelation Strength : NTA’s tridentate binding offers higher stability constants (log β ~ 15) compared to oxalate (log β ~ 9.4), making it preferable in detergent formulations .

Comparative Data Table

Compound Molecular Formula Oxidation State Ligand Type Key Applications Reference
Tripotassium trioxalatoferrate(III) C₆H₃FeK₃O₁₂ Fe³⁺ Bidentate oxalate Photography, catalysis
Trifluoroacetylacetonato iron(III) C₅H₃F₃FeO₂ Fe³⁺ Bidentate β-diketonate Organic synthesis
Ethyl potassium oxalate C₄H₅KO₄ N/A Oxalate ester Solvent, intermediate synthesis
NTA-iron complex C₆H₆FeN₃O₆ Fe³⁺ Tridentate NTA Detergents, water softening
Iron(II)-oxadiazole complex C₁₈H₂₀FeN₆O₁₀S₂ Fe²⁺ Heterocyclic ligands Supramolecular materials

Research Findings and Stability Insights

  • Thermal Stability : Potassium trioxalatoferrate(III) decomposes above 300°C, retaining its trihydrate structure up to 100°C . In contrast, ethyl potassium oxalate melts at 220–223°C but hydrolyzes readily in moisture .
  • Magnetic Properties : The trioxalatoferrate complex exhibits diamagnetism due to low-spin Fe³⁺, while Fe²⁺ complexes (e.g., ) show paramagnetism .
  • Ecotoxicity : NTA-iron complexes are regulated under EPA guidelines due to moderate aquatic toxicity, whereas potassium trioxalatoferrate is considered low-risk .

Q & A

Q. What are the fundamental steps for synthesizing potassium trisoxalatoferrate(III) trihydrate, and how can stoichiometric accuracy be ensured?

Answer: The synthesis involves reacting Fe³⁺ salts (e.g., FeCl₃) with potassium oxalate under controlled pH (3–4) and temperature (40–60°C). Key steps include:

  • Dissolving iron(III) chloride and potassium oxalate in molar ratios of 1:2.
  • Adjusting pH with dilute KOH to prevent Fe³⁺ hydrolysis.
  • Crystallizing the product via slow evaporation.
    Stoichiometric accuracy is verified by elemental analysis (Fe and K content via ICP-OES) and FTIR to confirm oxalate ligand coordination .

Q. Which analytical techniques are essential for characterizing the structural integrity of iron-oxalate complexes?

Answer: Core techniques include:

  • Single-crystal X-ray diffraction : Resolves the octahedral geometry of [Fe(C₂O₄)₃]³⁻ (Figure 2 in ).
  • UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer bands (λ ~250–300 nm).
  • Thermogravimetric analysis (TGA) : Confirms hydration state (3 H₂O loss at 100–150°C).
    Discrepancies in oxidation state (Fe³⁺ vs. Fe²⁺) are resolved using Mössbauer spectroscopy or cyclic voltammetry .

Q. How can researchers assess the environmental solubility and mobility of potassium trisoxalatoferrate(III) in aquatic systems?

Answer: Conduct batch experiments under varying pH (2–10) and ionic strength (0.01–0.5 M NaCl). Measure solubility via ICP-MS for dissolved Fe and K. Environmental mobility is modeled using speciation software (e.g., PHREEQC) to predict dominant species (e.g., [Fe(C₂O₄)₃]³⁻ vs. hydrolyzed Fe(OH)₃) .

Advanced Research Questions

Q. How can experimental design (DOE) optimize the synthesis yield and crystal quality of K₃[Fe(C₂O₄)₃]·3H₂O?

Answer: A response surface methodology (RSM) evaluates parameters:

FactorRange
pH2.5–4.5
Temperature30–70°C
Aging time12–72 hrs
Responses (yield, crystal size) are analyzed using ANOVA. highlights DOE’s role in minimizing trial runs; for example, a Box-Behnken design identified optimal pH 3.5 and 50°C, improving yield by 22% .

Q. What strategies resolve contradictions in reported stability constants of iron-oxalate complexes across studies?

Answer: Contradictions arise from ionic strength (I), temperature, or ligand purity. Standardize conditions (I = 0.1 M KCl, 25°C) and validate via potentiometric titrations. Advanced meta-analysis using multivariate regression isolates confounding variables. Computational methods (DFT) predict theoretical logβ values for cross-validation .

Q. How can transcriptomic profiling elucidate the pharmacological interactions of iron-oxalate complexes with cellular iron metabolism?

Answer: Apply the Connectivity Map framework ( ) to compare gene-expression signatures of cells treated with K₃[Fe(C₂O₄)₃] against known iron chelators (e.g., deferoxamine). Integrate with ferroptosis assays (lipid peroxidation) and competitive binding studies using ⁵⁵Fe. Contradictory data on iron uptake require CRISPR knockdown of transferrin receptors to confirm mechanisms .

Q. What experimental approaches identify photodegradation pathways of iron-oxalate complexes in environmental matrices?

Answer: Simulate UV irradiation (λ = 254–365 nm) in aqueous solutions. Monitor degradation via:

  • LC-MS : Identifies oxalate breakdown products (e.g., CO₂, formate).
  • EPR spectroscopy : Detects hydroxyl radicals (•OH) during photo-Fenton reactions.
    Use ¹⁸O-labeled water to trace oxygen sources in reactive oxygen species (ROS) formation. ’s abiotic transformation studies guide parameter selection .

Q. How do researchers design stability studies for K₃[Fe(C₂O₄)₃] under simulated physiological conditions?

Answer: Test variables:

  • pH : 1.5 (stomach) vs. 7.4 (blood).
  • Competing ligands : Citrate or phosphate.
    Stability is quantified via UV-Vis (iron release kinetics) and HPLC (oxalate integrity). ’s nutrient interaction studies inform ligand competition protocols .

Q. What advanced computational models predict the redox behavior of iron-oxalate complexes in electrochemical systems?

Answer: Density Functional Theory (DFT) calculates:

  • Redox potentials (E° for Fe³⁺/Fe²⁺).
  • Electron-density maps of [Fe(C₂O₄)₃]³⁻.
    Validate against cyclic voltammetry data (e.g., anodic peaks at +0.3 V vs. Ag/AgCl). Discrepancies between theory and experiment may indicate solvent effects or counterion interactions .

Q. How can mesocosm studies evaluate the ecological impact of iron-oxalate complexes on microbial communities?

Answer: Design microcosms with sediment-water systems spiked with K₃[Fe(C₂O₄)₃]. Monitor:

  • Microbial diversity : 16S rRNA sequencing.
  • Iron cycling : Fe²⁺/Fe³⁺ ratios via colorimetric assays.
    Contradictions in microbial growth data (stimulation vs. inhibition) require metabolomics to assess organic acid utilization (e.g., oxalate as carbon source) .

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